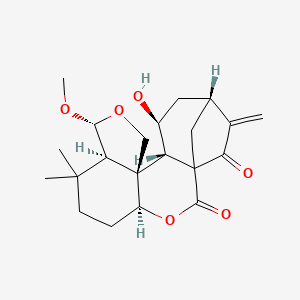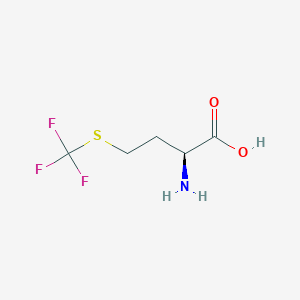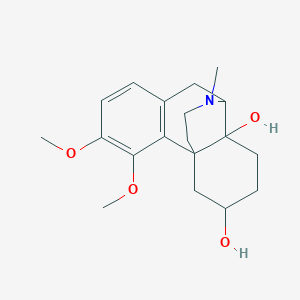
Oxymethebanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oxymethebanol, also known as drotebanol, is a morphinan derivative that acts as an opioid agonist. It was invented by the Sankyo Company in Japan during the 1970s. This compound is synthesized from thebaine and has powerful antitussive (cough suppressant) effects, being around ten times more potent than codeine in producing this effect . It also has analgesic effects several times stronger than codeine but weaker than morphine .
準備方法
Oxymethebanol is synthesized from thebaine, an opiate alkaloid. The synthetic route involves several steps, including the methylation of thebaine to produce 14-hydroxydihydro-6 beta-thebainol-4-methylether . The reaction conditions typically involve the use of strong acids and bases to facilitate the methylation and hydroxylation processes. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product.
化学反応の分析
Oxymethebanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: This reaction involves replacing one functional group with another, such as the methoxy groups being replaced by hydroxyl groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Oxymethebanol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Researchers use this compound to study the effects of opioids on the central nervous system and to understand the mechanisms of opioid addiction and dependence.
Medicine: this compound’s potent antitussive and analgesic properties make it a subject of interest in developing new cough suppressants and pain relievers.
Industry: It is used in the pharmaceutical industry for the development of new opioid medications and for quality control purposes.
作用機序
Oxymethebanol exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord . These receptors are part of the endogenous opioid system, which plays a crucial role in modulating pain perception, stress response, and emotional state. When this compound binds to these receptors, it mimics the action of natural pain-relieving peptides like endorphins, leading to pain relief and a sense of euphoria . This high affinity for the mu-opioid receptors explains its potent analgesic effects but also means it can lead to significant central nervous system depression .
類似化合物との比較
Oxymethebanol is similar to other opioid compounds such as codeine, morphine, and thebaine. it is unique in its potency as an antitussive agent, being around ten times more potent than codeine . Unlike morphine, this compound has a lower potential for physical dependence and addiction . Similar compounds include:
Codeine: A less potent opioid used primarily for its analgesic and antitussive properties.
Morphine: A more potent opioid used for severe pain management.
Thebaine: An opiate alkaloid used as a precursor in the synthesis of various opioids, including this compound.
特性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3 |
InChIキー |
LCAHPIFLPICNRW-UHFFFAOYSA-N |
SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
正規SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
同義語 |
14-hydroxydihydro-6 beta-thebainol 4-methyl ether drotebanol oxymethebanol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline](/img/structure/B1219600.png)
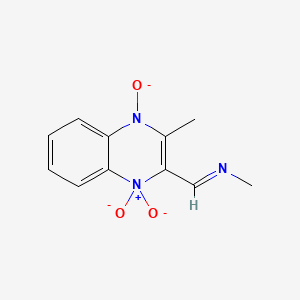
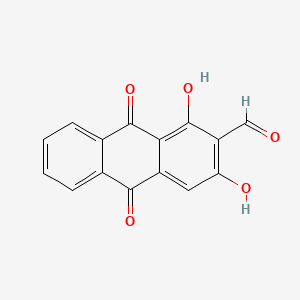


![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B1219608.png)
